

An In-depth Technical Guide to the Physicochemical Properties of Methyl Glycinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl glycinate** and its more commonly used hydrochloride salt. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to support laboratory and developmental applications.

Introduction

Methyl glycinate (CAS No: 616-34-2), the methyl ester of the amino acid glycine, is a fundamental building block in organic and medicinal chemistry.[1] Its primary applications are as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including pyrethroids and the fungicide iprodione.[2][3] Due to the inherent instability of the free ester, which can polymerize or form diketopiperazines, it is most commonly prepared, stored, and utilized as its stable hydrochloride salt, **methyl glycinate** hydrochloride (CAS No: 5680-79-5). [1][4] This guide will address the properties of both the free ester and its hydrochloride salt.

Physicochemical Properties

The properties of **methyl glycinate** and its hydrochloride salt are summarized below. Data has been aggregated from various chemical and safety data sources.

Table 1: Physicochemical Properties of Methyl Glycinate (Free Ester)



Property	Value	Source
Molecular Formula	C ₃ H ₇ NO ₂	[5][6]
Molecular Weight	89.09 g/mol	[1][5]
Appearance	Colorless or light yellow liquid	[2]
Boiling Point	66.5 °C to 82.1 °C at 760 mmHg	[5][6]
Density	~1.0 g/cm³ to 1.045 g/cm³ (Predicted)	[5][6]
рКа	7.59 (+1) at 25°C	[3]
LogP (Octanol/Water)	-0.83 to -0.882	[5][7]
Vapor Pressure	79.8 ± 0.1 mmHg at 25°C	[5]
Flash Point	-42.1 ± 17.4 °C	[5]

Table 2: Physicochemical Properties of Methyl Glycinate Hydrochloride

Property	Value	Source
Molecular Formula	C ₃ H ₈ CINO ₂	[8]
Molecular Weight	125.55 g/mol	[8][9]
Appearance	White powder or crystals	[8][10]
Melting Point	174-176 °C (with decomposition)	[4][8][11]
Solubility in Water	Soluble, >1000 g/L at 20 °C	[8][10][11]
Stability	Stable, especially compared to the free ester. Incompatible with strong oxidizing agents.	[10][11]

Solubility Profile



Methyl glycinate exhibits poor solubility in water but is readily soluble in common organic solvents such as chloroform, acetone, and ethyl acetate.[2][3] In stark contrast, its hydrochloride salt is highly soluble in water.[8][10] This significant difference in solubility is a critical consideration in its application, particularly in peptide synthesis and drug formulation. [10]

Spectral Data

Spectral analysis is crucial for the structural confirmation of **methyl glycinate**.

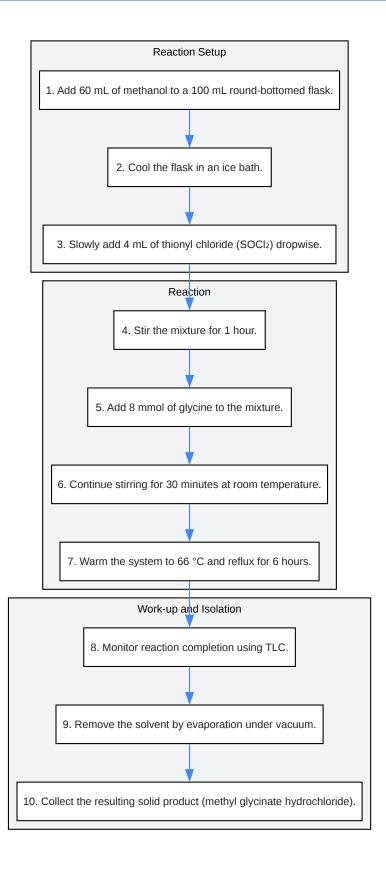
- ¹H NMR: Proton NMR spectroscopy is used to confirm the presence of hydrogen atoms. For the hydrochloride salt in D₂O, characteristic signals are expected for the methyl ester protons and the α-methylene protons adjacent to the amino group.[1]
- ¹³C NMR: Carbon NMR provides information on the carbon skeleton. The spectrum for the hydrochloride salt would show distinct peaks for the methyl carbon, the α-carbon, and the carbonyl carbon of the ester group.[12]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For methyl glycinate, the molecular weight is confirmed at 89.09 g/mol .[1][13]
- Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. Key
 absorptions for methyl glycinate would include N-H stretching for the amine, C=O stretching
 for the ester, and C-O stretching.[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are generalized protocols based on standard laboratory practices.

This protocol describes a common laboratory-scale synthesis from glycine and methanol using thionyl chloride as a catalyst.[2][11]



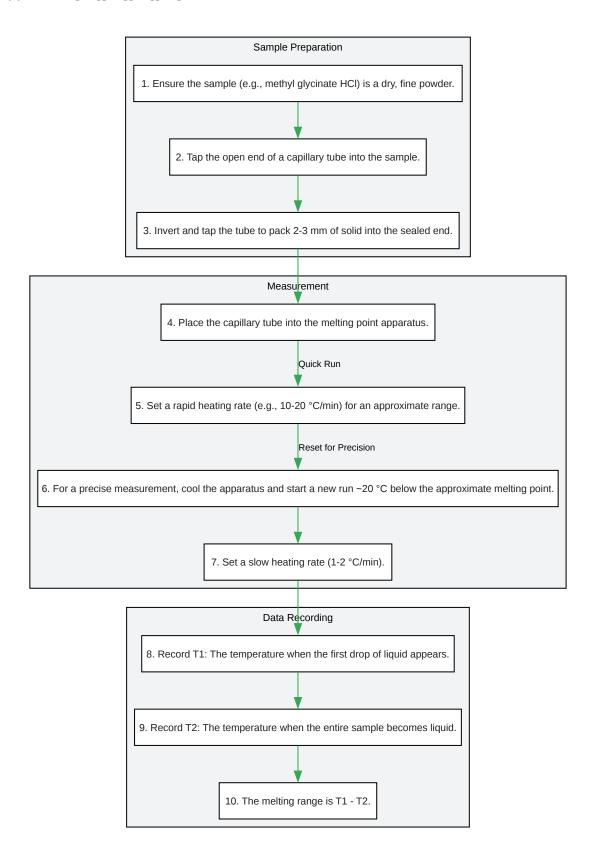


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Caption: Workflow for the synthesis of **methyl glycinate** hydrochloride.



The melting point is a critical indicator of purity. The following protocol is for a digital melting point apparatus.[14][15][16][17]







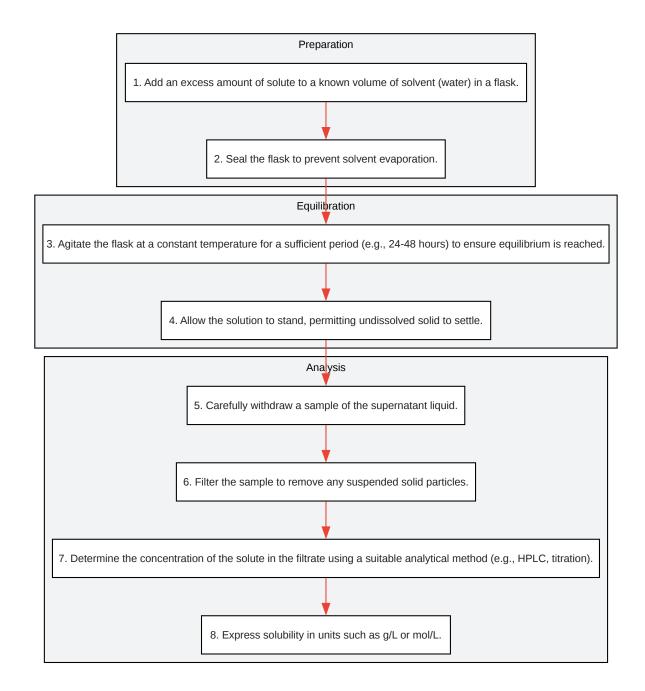


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Caption: Experimental workflow for melting point determination.

This protocol outlines the traditional shake-flask method to determine the equilibrium solubility of a compound like **methyl glycinate** hydrochloride in water.[18][19]





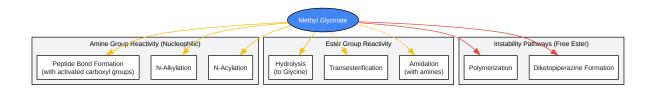
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Caption: Workflow for determining aqueous solubility.



Chemical Reactivity and Stability

The reactivity of **methyl glycinate** is centered around its two functional groups: the nucleophilic amino group and the electrophilic ester carbonyl group.[1]



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Caption: Logical relationships of methyl glycinate's reactivity.

The free ester form is unstable and prone to self-condensation reactions.[1] For this reason, protecting the carboxylic acid as a methyl ester allows the free amino group to participate in reactions like peptide bond formation.[1][10] The hydrochloride salt provides stability by protonating the amino group, preventing its nucleophilic attack and subsequent polymerization, thus making it a shelf-stable and reliable reagent.[1][4]

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